molecular formula C34H33N7O7S B608998 Methyltetrazine-DBCO CAS No. 1802238-48-7

Methyltetrazine-DBCO

Cat. No.: B608998
CAS No.: 1802238-48-7
M. Wt: 683.74
InChI Key: YYYPWVPKWWTZRY-UHFFFAOYSA-N
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Description

Methyltetrazine-DBCO is a water-soluble, heterobifunctional reagent used primarily in bioorthogonal chemistry. It facilitates the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins through a copper-free click reaction. This reaction is highly efficient and does not require a catalyst or auxiliary reagents .

Scientific Research Applications

Methyltetrazine-DBCO has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.

    Biology: Facilitates the study of protein-protein interactions, cellular processes, and biomolecular imaging.

    Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound enables the precise attachment of therapeutic agents to antibodies, enhancing their efficacy and reducing off-target effects.

    Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic applications.

Mechanism of Action

Target of Action

Methyltetrazine-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent that contains a DBCO group . The primary targets of this compound are molecules containing Azide groups . It is used to convert azido-containing peptides or proteins into tetrazine-modified peptides or proteins .

Mode of Action

This compound interacts with its targets through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . This compound also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The downstream effects of these pathways include the production of ADCs that can target specific cells for therapeutic purposes .

Pharmacokinetics

It is known to be water-soluble , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body .

Result of Action

The result of this compound’s action is the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins . This conversion is crucial in the synthesis of ADCs, which are emerging chemotherapeutic agents with striking clinical success .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. As a water-soluble compound , it may be more stable and effective in aqueous environments.

Biochemical Analysis

Biochemical Properties

Methyltetrazine-DBCO plays a significant role in biochemical reactions. It interacts with azido-containing peptides or proteins, converting them into tetrazine-modified peptides or proteins . This interaction is facilitated by a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in the synthesis of ADCs . ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted treatment of diseases like cancer . The this compound linker is crucial for the formation of these ADCs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with azido-containing biomolecules . The DBCO group in this compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azido-containing molecules . This reaction does not require a catalyst, making it ideal for biological applications .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the synthesis of ADCs

Metabolic Pathways

As a linker used in the synthesis of ADCs, it is primarily involved in the formation of covalent bonds between antibodies and cytotoxic drugs .

Transport and Distribution

As a linker molecule, it is likely involved in facilitating the targeted delivery of cytotoxic drugs to specific cells via ADCs .

Subcellular Localization

As a linker molecule, it is primarily involved in the formation of ADCs, which can be directed to specific cellular compartments via the specificity of the antibody component .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-DBCO is synthesized through a series of chemical reactions involving the functionalization of dibenzocyclooctyne (DBCO) with methyltetrazine. The process typically involves the following steps:

    Functionalization of DBCO: DBCO is first functionalized with a suitable linker, such as polyethylene glycol (PEG), to enhance its solubility and reactivity.

    Coupling Reaction: The functionalized DBCO is then coupled with methyltetrazine under mild reaction conditions, often in the presence of a base such as triethylamine.

    Purification: The final product is purified using chromatographic techniques to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-DBCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions:

    Reagents: Trans-cyclooctene (TCO), azido-containing peptides or proteins.

    Conditions: The reaction is typically carried out in aqueous solutions at room temperature, without the need for catalysts or auxiliary reagents.

Major Products: The major products formed from these reactions are tetrazine-modified peptides or proteins, which can be further utilized in various biochemical applications .

Comparison with Similar Compounds

Methyltetrazine-DBCO is unique in its ability to undergo rapid and selective bioorthogonal reactions without the need for catalysts. Similar compounds include:

This compound stands out due to its high reactivity and efficiency in bioorthogonal reactions, making it a preferred choice for many researchers.

Properties

IUPAC Name

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYPWVPKWWTZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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